molecular formula C10H13F2NS B1454091 3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline CAS No. 1340534-29-3

3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline

Cat. No. B1454091
M. Wt: 217.28 g/mol
InChI Key: RNKPTWSBQQBWRG-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement and the types of bonds present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, reactivity, and spectral properties.


Scientific Research Applications

Polymerization and Material Science

  • In Situ Polymerization and Electrochemical Studies: Aniline sulfonic acid derivatives, closely related to 3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline, have been used in the polymerization processes between the sheets of a layered double hydroxide. These processes are probed by ESR spectroscopy and electrochemical studies, indicating potential applications in material science and electrochemistry (Moujahid et al., 2005).

Synthesis of Novel Compounds

  • Difluoroiodomethylsulfanylbenzene as a Reagent: Difluoroiodomethylsulfanylbenzene, a compound similar to 3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline, has been utilized as a novel and efficient difluoromethylating reagent. This application is significant in the synthesis of compounds with difluoromethylene groups (Yang et al., 2008).

Chemical Oxidative Copolymerization

  • Copolymerization of Aniline Derivatives: The chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines, closely related to 3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline, offers a new method for producing water-soluble and self-doped polyaniline derivatives. These copolymers demonstrate enhanced water solubility and varied electrical conductivities, suggesting applications in electronic materials (Prévost et al., 1999).

Novel Synthesis Methods

  • Copper/B2pin2-Catalyzed Synthesis: An innovative synthesis method using copper/B2pin2-catalyzed difluoroacetylation of aniline, followed by intramolecular amidation, has been developed. This method is applicable for primary, secondary, or tertiary anilines and is efficient in producing 3,3-difluoro-2-oxindole derivatives, indicating its potential in medicinal chemistry and drug synthesis (Ke & Song, 2017).

Corrosion Inhibition

  • Corrosion Inhibition Studies: The synthesized compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline has shown effective corrosion inhibition on mild steel in acidic solutions. This discovery has potential applications in materials science, especially in corrosion prevention (Daoud et al., 2014).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity levels, and its environmental impact.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the compound’s synthesis or use.


properties

IUPAC Name

3-(difluoromethyl)-4-propan-2-ylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NS/c1-6(2)14-9-4-3-7(13)5-8(9)10(11)12/h3-6,10H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKPTWSBQQBWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-4-(propan-2-ylsulfanyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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